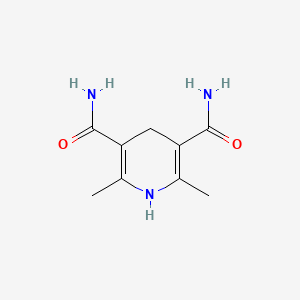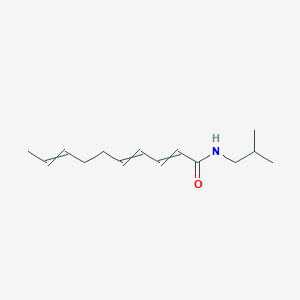![molecular formula C8H5NOS B14634814 Thieno[2,3-b]pyridine-3-carbaldehyde CAS No. 53174-99-5](/img/structure/B14634814.png)
Thieno[2,3-b]pyridine-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thieno[2,3-b]pyridine-3-carbaldehyde is a heterocyclic compound with the molecular formula C8H5NOS. It is part of the thienopyridine family, which is known for its diverse pharmacological and biological activities. This compound is characterized by a fused ring system consisting of a thiophene ring and a pyridine ring, with an aldehyde functional group at the 3-position of the pyridine ring .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of thieno[2,3-b]pyridine-3-carbaldehyde can be achieved through various methods. One common approach involves the reaction of 2-thioxopyridine-3-carbonitrile with different reagents. For instance, the reaction between 4-(chloromethyl)-5-hydroxycoumarins and 2-thioxopyridine-3-carbonitriles in the presence of a base leads to the formation of pyrano[4",3",2":4’,5’]chromeno[2’,3’:4,5]thieno[2,3-b]pyridin-2-ones .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis typically involves multi-step reactions starting from commercially available precursors, utilizing various catalysts and reaction conditions to optimize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: Thieno[2,3-b]pyridine-3-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-position of the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Thieno[2,3-b]pyridine-3-carboxylic acid.
Reduction: Thieno[2,3-b]pyridine-3-methanol.
Substitution: Various substituted thieno[2,3-b]pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Thieno[2,3-b]pyridine-3-carbaldehyde has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a pharmacological agent due to its ability to interact with various biological targets.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of organic semiconductors and other advanced materials
Wirkmechanismus
The mechanism of action of thieno[2,3-b]pyridine-3-carbaldehyde involves its interaction with specific molecular targets. One proposed mechanism is the inhibition of phosphoinositide phospholipase C (PI-PLC) enzyme, which plays a crucial role in cellular signaling pathways. This inhibition can lead to the disruption of cellular processes such as cell cycle progression and apoptosis, contributing to its anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Thieno[2,3-b]pyridine-3-carbaldehyde can be compared with other similar compounds, such as:
Thieno[2,3-b]pyridine-2-carboxamidine: Known for its antimicrobial properties.
Thieno[3,2-b]thiophene derivatives: Used in the development of organic light-emitting diodes (OLEDs) and other electronic applications.
Pyridine-3-carbaldehyde: A simpler analog that lacks the thiophene ring but shares similar reactivity due to the aldehyde group.
Each of these compounds has unique properties and applications, highlighting the versatility and importance of this compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
53174-99-5 |
|---|---|
Molekularformel |
C8H5NOS |
Molekulargewicht |
163.20 g/mol |
IUPAC-Name |
thieno[2,3-b]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C8H5NOS/c10-4-6-5-11-8-7(6)2-1-3-9-8/h1-5H |
InChI-Schlüssel |
JMLRDMAEWVZONB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(N=C1)SC=C2C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2,4,4-Tetramethyl-1,5-diphenyl-6-oxa-3-thiabicyclo[3.1.0]hexane](/img/structure/B14634731.png)
![(E)-1-[4-(Hexyloxy)phenyl]-N-(4-nitrophenyl)methanimine](/img/structure/B14634734.png)
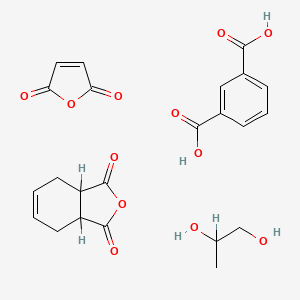
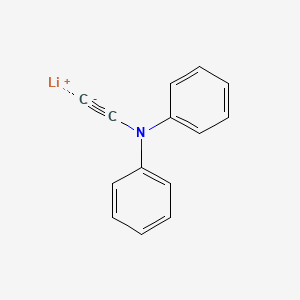
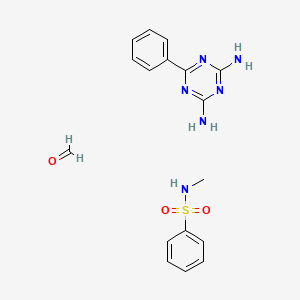
![2-(3-Butoxypropyl)-10-chlorobenzimidazo[2,1-b]benzo[lmn][3,8]phenanthroline-1,3,6(2h)-trione](/img/structure/B14634774.png)
![N-Methyl-N'-naphthalen-1-yl-N-[2-(pyridin-2-yl)ethyl]urea](/img/structure/B14634775.png)
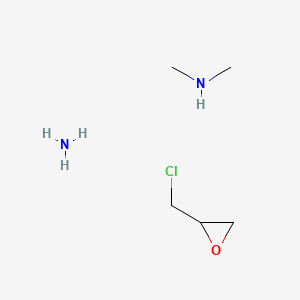



![(1R)-4,7,7-Trimethyl-6-oxabicyclo[3.2.1]oct-3-ene](/img/structure/B14634798.png)
